molecular formula C13H8FN3O2 B11775892 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid

2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid

Cat. No.: B11775892
M. Wt: 257.22 g/mol
InChI Key: GMBLYQRZSOAAJS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its imidazo[1,2-B]pyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable dicarbonyl compound to yield the imidazo[1,2-B]pyridazine core. The carboxylic acid functionality can be introduced through subsequent oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-B]pyridazines with diverse functional groups, which can further enhance the compound’s biological activities and therapeutic potential .

Scientific Research Applications

2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s imidazo[1,2-B]pyridazine core is known to interact with various proteins, potentially inhibiting or activating their functions, which can result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-B]pyridazine derivatives and related heterocycles such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines .

Uniqueness

2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C13H8FN3O2/c14-9-5-2-1-4-8(9)11-12(13(18)19)17-10(16-11)6-3-7-15-17/h1-7H,(H,18,19)

InChI Key

GMBLYQRZSOAAJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C(=N2)C=CC=N3)C(=O)O)F

Origin of Product

United States

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